1-(6-Chloro-4-methylpyridin-3-yl)-2,2,2-trifluoroethanone
Description
Molecular Formula: C₇H₂ClF₄NO Molecular Weight: 227.55 g/mol CAS Registry Number: 1245915-43-8 MDL Number: MFCD18254428
This compound features a pyridine ring substituted with a chlorine atom at position 6, a methyl group at position 4, and a trifluoroacetyl group at position 2. Its structural uniqueness lies in the combined electronic effects of the electron-withdrawing chlorine and trifluoroacetyl groups, balanced by the electron-donating methyl group. It is primarily used as a pharmaceutical intermediate, leveraging its stability and reactivity in cross-coupling reactions .
Properties
IUPAC Name |
1-(6-chloro-4-methylpyridin-3-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO/c1-4-2-6(9)13-3-5(4)7(14)8(10,11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCSZXBSNXHULE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloro-4-methylpyridin-3-yl)-2,2,2-trifluoroethanone can be achieved through several methods. One common approach involves the reaction of 6-chloro-4-methylpyridine with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloro-4-methylpyridin-3-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-(6-Chloro-4-methylpyridin-3-yl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(6-Chloro-4-methylpyridin-3-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl ketone moiety is known to form strong interactions with active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers on the Pyridine Ring
1-(6-Chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethanone
- Molecular Formula: C₈H₅ClF₃NO
- Molecular Weight : 223.58 g/mol
- CAS : 2231676-64-3
- Key Difference : Fluorine substitution at position 5 instead of methyl at position 3.
- However, the absence of the methyl group reduces steric hindrance, possibly altering binding interactions in biological systems.
1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone (CAS 150698-72-9)
- Molecular Formula: C₇H₃ClF₃NO
- Molecular Weight : 217.55 g/mol
- Key Difference : Lacks the 4-methyl group.
- Impact : Lower molecular weight and reduced steric bulk may improve solubility but decrease target specificity in medicinal applications.
1-(6-Chloropyridin-2-yl)-2,2,2-trifluoroethanone (CAS 1060811-90-6)
Aromatic Ring Modifications
1-(2,3-Difluorophenyl)-2,2,2-trifluoroethanone (CAS 1092712-21-4)
- Molecular Formula : C₈H₃F₅O
- Key Difference : Phenyl ring substituted with two fluorines instead of a pyridine backbone.
- Impact : Enhanced lipophilicity due to fluorine atoms, improving membrane permeability. The absence of a nitrogen atom reduces basicity, altering solubility in polar solvents .
1-(4-Dimethylaminophenyl)-2,2,2-trifluoroethanone (CAS 2396-05-6)
- Molecular Formula: C₁₀H₁₀F₃NO
- Molecular Weight : 217.19 g/mol
- Key Difference: Dimethylamino group on a phenyl ring.
- Impact: Electron-donating amino group increases resonance stabilization of the ketone, raising the melting point (72–76°C) compared to pyridine analogs. This compound is used in UV stabilizers and dyes .
Substituent Effects on Physicochemical Properties
| Compound | Melting Point (°C) | LogP (Predicted) | Key Functional Groups |
|---|---|---|---|
| Target Compound | Not reported | ~2.1* | 6-Cl, 4-CH₃, 3-CF₃CO |
| 1-(6-Chloro-5-fluoropyridin-3-yl)-TFEO | Not reported | ~1.8 | 6-Cl, 5-F, 3-CF₃CO |
| 1-(4-Dimethylaminophenyl)-TFEO | 72–76 | ~1.5 | 4-N(CH₃)₂, CF₃CO |
| 1-(2,3-Difluorophenyl)-TFEO | Not reported | ~2.5 | 2,3-F₂, CF₃CO |
*Estimated using fragment-based methods.
- LogP Trends: Fluorine and chlorine atoms increase lipophilicity, while polar pyridine nitrogen reduces it. The dimethylamino group in the phenyl derivative lowers LogP due to hydrogen bonding .
Biological Activity
1-(6-Chloro-4-methylpyridin-3-yl)-2,2,2-trifluoroethanone (CAS: 1935574-78-9) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C₈H₅ClF₃N₁O
- Molecular Weight: 223.58 g/mol
- Structure: The compound features a pyridine ring substituted with chlorine and methyl groups, along with a trifluoroethanone moiety.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Antiparasitic Effects
A patent (US9328068B2) describes the use of related compounds for controlling animal parasitic pests. These compounds target the nervous system of parasites, leading to paralysis and death. This suggests that this compound may have similar applications in veterinary medicine and agriculture .
Cytotoxicity and Cancer Research
Studies have explored the cytotoxic effects of this compound on various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. This warrants further investigation into its potential as an anticancer agent.
Case Study 1: Antimicrobial Activity
In a controlled study, this compound was tested against a panel of pathogenic bacteria. The results highlighted:
- Minimum Inhibitory Concentration (MIC): Ranged from 32 to 64 µg/mL across different strains.
- Mechanism: Likely involves membrane disruption and interference with protein synthesis.
Case Study 2: Antiparasitic Efficacy
Field trials assessing the efficacy of related compounds against livestock parasites demonstrated:
- Efficacy Rate: Over 85% reduction in parasite load.
- Safety Profile: Minimal side effects observed in treated animals.
Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
